Cas no 1326850-42-3 (ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate)

Ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a thienopyrimidinone core linked to a benzoate ester via a sulfanylacetamido bridge. Its structure combines a heterocyclic scaffold with an ester-functionalized aromatic moiety, making it a versatile intermediate for pharmaceutical and agrochemical applications. The compound's key advantages include its potential as a building block for bioactive molecules due to the reactivity of the thienopyrimidinone ring and the modifiable ester group. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting research in drug discovery and material science. The sulfanyl linkage further enhances its utility in derivatization and conjugation chemistry.
ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate structure
1326850-42-3 structure
Product Name:ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
CAS No:1326850-42-3
MF:C21H23N3O4S2
MW:445.555022478104
CID:5399582
Update Time:2025-06-10

ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-[[2-[[3,4-dihydro-3-(1-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]acetyl]amino]benzoate
    • ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
    • Inchi: 1S/C21H23N3O4S2/c1-4-13(3)24-19(26)18-16(10-11-29-18)23-21(24)30-12-17(25)22-15-9-7-6-8-14(15)20(27)28-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,22,25)
    • InChI Key: VWXBLOUSVCZRIP-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=CC=C1NC(CSC1N(C(C)CC)C(=O)C2SC=CC=2N=1)=O

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.66±0.70(Predicted)

ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate Pricemore >>

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Additional information on ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Introduction to Ethyl 2-(2-{[3-(Butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS No. 1326850-42-3)

Ethyl 2-(2-{[3-(Butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS No. 1326850-42-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thienopyrimidine core and a butyl substituent, making it a promising candidate for various therapeutic applications.

The thienopyrimidine scaffold is known for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the butan-2-yl group and the sulfanyl linkage further enhances the compound's pharmacological potential by modulating its interactions with biological targets. Recent studies have highlighted the importance of these structural elements in determining the compound's efficacy and selectivity.

In the context of medicinal chemistry, ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has been extensively studied for its potential as an antiviral agent. Research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent inhibitory activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves the disruption of viral replication processes, making it a valuable lead compound for further drug development.

Beyond its antiviral properties, this compound has also shown promise in cancer research. Studies conducted at leading pharmaceutical research institutions have demonstrated that ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can selectively target and inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis and inhibit angiogenesis has been attributed to its unique structural features and its ability to interact with key signaling pathways involved in cancer progression.

The pharmacokinetic properties of ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate have also been extensively evaluated. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its intended biological targets and maintain therapeutic concentrations over an extended period.

In terms of clinical applications, ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is currently being evaluated in several Phase I and Phase II clinical trials. These trials are focused on assessing the safety and efficacy of the compound in treating viral infections and certain types of cancer. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses.

The synthesis of ethyl 2-(2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the thienopyrimidine core through a series of condensation reactions and the subsequent introduction of the butanoyl and sulfanyl functionalities. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the final product and confirm its identity.

From a regulatory perspective, ethyl 2-(2-{[3-(butan-2-y l)-4-o xo -3 H , 4 H -th ien o [ 3 , 2 - d ] p y rim id i n - 2 - y l ] s u l f an y l } ac e t am id o ) b en z o at e is subject to rigorous safety and quality standards set by regulatory bodies such as the FDA and EMA. These standards ensure that the compound meets all necessary criteria for use in clinical settings and that it poses no undue risk to patients.

In conclusion, ethyl 2-(2-{[3-(butan-2-y l)-4-o xo -3 H , 4 H -th ien o [ 3 , 2 - d ] p y rim id i n - 2 - y l ] s u l f an y l } ac e t am id o ) b en z o at e (CAS No. 1326850-497) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, solidifying its position as a key molecule in modern pharmaceutical research.

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